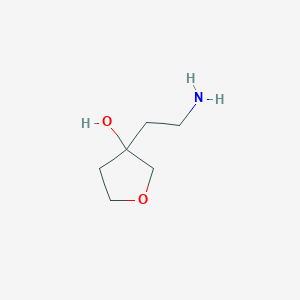

3-(2-Aminoethyl)oxolan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-3-1-6(8)2-4-9-5-6/h8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFCRIOSDBHTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Aminoethyl)oxolan-3-ol (CAS 1522312-40-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Aminoethyl)oxolan-3-ol (CAS 1522312-40-8), a novel chemical entity with potential applications in pharmaceutical and materials science. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds, including oxolan-3-ols and aminoethyl-substituted heterocycles, to infer its physicochemical properties, potential synthetic routes, and safety considerations. The guide is intended to serve as a foundational resource for researchers and developers interested in exploring the utility of this compound. All inferred properties and methodologies are clearly delineated and supported by references to analogous structures.

Introduction and Molecular Overview

3-(2-Aminoethyl)oxolan-3-ol is a bifunctional organic molecule incorporating a tertiary alcohol on a tetrahydrofuran (oxolane) ring and a primary aminoethyl side chain. The presence of both a hydrogen bond donor/acceptor (hydroxyl and amino groups) and a heterocyclic core suggests its potential as a versatile building block in medicinal chemistry and polymer science. The oxolane (tetrahydrofuran) ring is a common motif in numerous biologically active compounds and natural products. The strategic placement of the aminoethyl and hydroxyl groups at the C3 position could impart unique conformational properties and vectoral interactions for molecular recognition.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 1522312-40-8 | EnamineStore[1] |

| Molecular Formula | C6H13NO2 | PubChem (isomer)[2] |

| Molecular Weight | 131.17 g/mol | EnamineStore[1], PubChem (isomer)[2] |

| IUPAC Name | 3-(2-Aminoethyl)oxolan-3-ol | N/A |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N [label="NH2", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="CH2"]; C2 [label="CH2"]; C3 [label="C", pos="0,0!"]; C4 [label="CH2"]; C5 [label="CH2"]; O1 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2 [label="OH", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

// Edges for bonds N -- C1; C1 -- C2; C2 -- C3; C3 -- O2; C3 -- C4; C4 -- C5; C5 -- O1; O1 -- C3; }

Caption: 2D Structure of 3-(2-Aminoethyl)oxolan-3-ol.

Physicochemical Properties (Inferred)

Table 2: Inferred Physicochemical Properties

| Property | Inferred Value/Characteristic | Rationale based on Analogous Compounds |

| Appearance | Colorless to pale yellow liquid | 3-Hydroxytetrahydrofuran is a colorless liquid[3]. The presence of the amino group might impart a slight color. |

| Boiling Point | > 200 °C (estimated) | 3-Hydroxytetrahydrofuran has a boiling point of 179 °C[3]. The addition of the aminoethyl group will increase the molecular weight and hydrogen bonding capacity, thus raising the boiling point. |

| Solubility | Miscible with water and polar organic solvents (e.g., methanol, ethanol). | The hydroxyl and amino groups will facilitate strong hydrogen bonding with protic solvents. |

| pKa | ~9-10 for the amino group; ~14-16 for the hydroxyl group (estimated) | The pKa of the ammonium ion of simple primary amines is typically in the range of 9-11. The tertiary alcohol is expected to have a pKa similar to other aliphatic alcohols. |

| Hygroscopicity | Likely hygroscopic | Materials with multiple hydrogen bond donors and acceptors, such as the target molecule, tend to absorb moisture from the atmosphere[4]. |

Potential Synthetic Pathways

A definitive, validated synthesis for 3-(2-Aminoethyl)oxolan-3-ol has not been published in peer-reviewed literature. However, a plausible retro-synthetic analysis based on established organic chemistry principles suggests several potential routes. A key intermediate for the synthesis would likely be 3-oxotetrahydrofuran (dihydrofuran-3(2H)-one).

Proposed Synthetic Workflow

Sources

3-(2-Aminoethyl)tetrahydrofuran-3-ol chemical structure

Strategic Scaffold for sp³-Rich Drug Discovery[1]

Part 1: Executive Summary & Structural Logic

Compound Identity: 3-(2-Aminoethyl)tetrahydrofuran-3-ol IUPAC Name: 3-(2-aminoethyl)oxolan-3-ol Core Motif: 3,3-Disubstituted Tetrahydrofuran (Geminal functionalization)[1]

The "Escape from Flatland" Imperative: In modern medicinal chemistry, 3-(2-Aminoethyl)tetrahydrofuran-3-ol represents a high-value "3D scaffold."[1] Unlike traditional aromatic rings (phenyl, pyridine) which increase lipophilicity and decrease solubility (the "flatland" problem), this saturated heterocycle offers:

-

High Fsp³ Character: The quaternary carbon at C3 forces substituents out of plane, increasing topological complexity and selectivity.[1]

-

Amphiphilic Vectoring: The hydroxyl group (H-bond donor/acceptor) and the primary amine (ionizable base) provide distinct vectors for protein interaction, while the ether oxygen adds a metabolic anchor.[1]

-

Metabolic Stability: The 3,3-disubstitution blocks the common metabolic soft spot at the C3 position of the THF ring.[1]

Part 2: Chemical Structure & Properties[2]

2.1 Structural Analysis

The molecule consists of a five-membered oxolane (THF) ring.[1] The critical feature is the quaternary center at C3 , which bears both a hydroxyl group and an aminoethyl side chain.[1]

-

Stereochemistry: Carbon-3 is chiral.[1] The compound exists as a pair of enantiomers (R and S).[1] In a non-stereoselective synthesis, it is obtained as a racemate.[1]

-

Conformation: The THF ring typically adopts an envelope or twist conformation to minimize torsional strain.[1] The bulky C3 substituents will prefer pseudo-equatorial positions to minimize 1,3-diaxial interactions.[1]

2.2 Physicochemical Profile (Calculated)

| Property | Value (Est.)[1] | Significance |

| Molecular Weight | 131.17 g/mol | Fragment-like; ideal for FBDD.[1] |

| cLogP | -1.1 to -0.5 | Highly hydrophilic; improves aqueous solubility.[1] |

| TPSA | ~66 Ų | (20 ether + 20 OH + 26 amine); Good membrane permeability range.[1] |

| H-Bond Donors | 3 | (OH, NH2) |

| H-Bond Acceptors | 3 | (Ether O, OH, N) |

| pKa (Amine) | ~9.5 - 10.0 | Typical primary aliphatic amine; protonated at physiological pH. |

Part 3: Synthetic Methodology

The most robust route to this scaffold utilizes a Cyanomethylation-Reduction sequence starting from commercially available tetrahydrofuran-3-one.[1] This approach constructs the C3 quaternary center and the ethylamine chain in two strategic steps.[1]

3.1 Reaction Pathway Visualization

Figure 1: Two-step synthesis via cyanomethylation of tetrahydrofuran-3-one.

3.2 Detailed Experimental Protocol

Step 1: Synthesis of 3-(Cyanomethyl)tetrahydrofuran-3-ol

-

Principle: Nucleophilic addition of the acetonitrile anion to the ketone carbonyl.[1]

-

Reagents: Tetrahydrofuran-3-one, Acetonitrile (CH₃CN), n-Butyllithium (n-BuLi) or LDA.[1]

-

Protocol:

-

Charge a flame-dried flask with dry THF and anhydrous acetonitrile (1.1 equiv). Cool to -78°C under N₂.[1]

-

Dropwise add n-BuLi (1.1 equiv) to generate the lithiated acetonitrile species (LiCH₂CN).[1] Stir for 30 min.

-

Slowly add tetrahydrofuran-3-one (1.0 equiv) dissolved in dry THF. Maintain temperature at -78°C to prevent polymerization.[1]

-

Allow to warm to 0°C over 2 hours.

-

Quench with saturated NH₄Cl solution.[1] Extract with EtOAc.[1]

-

Purification: Silica gel chromatography (eluent: Hexanes/EtOAc).

-

Step 2: Reduction to 3-(2-Aminoethyl)tetrahydrofuran-3-ol

-

Principle: Reduction of the nitrile (-C≡N) to the primary amine (-CH₂NH₂).[1] Note: The cyanomethyl group (-CH₂CN) reduces to the ethylamine group (-CH₂CH₂NH₂).[1]

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.[1]

-

Protocol (LiAlH₄ Method):

-

Suspend LiAlH₄ (2.0 equiv) in dry ether or THF at 0°C.

-

Dropwise add the nitrile intermediate from Step 1 dissolved in THF.

-

Reflux for 4–12 hours (monitor by TLC/LCMS).

-

Fieser Quench: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).

-

Filter the granular precipitate.[1] Dry the filtrate over Na₂SO₄ and concentrate.

-

Isolation: The product is a polar amine.[1] Purification may require amine-functionalized silica or crystallization as a HCl salt.[1]

-

Part 4: Medicinal Chemistry Applications[3][4][5][6]

4.1 Scaffold Hopping & Bioisosterism

This scaffold serves as a superior bioisostere for:

-

Cyclohexyl-amines: Reduces lipophilicity (LogP) while maintaining steric bulk.[1]

-

Piperidines: The THF oxygen acts as a hydrogen bond acceptor, potentially picking up new interactions in the binding pocket that a methylene group cannot.

4.2 Fragment-Based Drug Discovery (FBDD)

As a fragment, 3-(2-Aminoethyl)tetrahydrofuran-3-ol offers high "ligand efficiency" (LE).[1]

-

Growth Vectors:

-

Amine: Amide coupling (R-CO-NH-), Sulfonamide formation, or Reductive amination.

-

Hydroxyl: Ether formation or keeping free to anchor the fragment via H-bonding to the protein backbone.[1]

-

4.3 Functional Logic Diagram

Figure 2: Physicochemical advantages translating to therapeutic applications.

Part 5: References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and Fsp3).

-

Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1–23. (Reference for nitrile anion chemistry).

-

PubChem Database. Compound Summary for Tetrahydrofuran-3-one. National Center for Biotechnology Information. Link

Sources

The 3,3-Disubstituted Tetrahydrofuran Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and clinically approved drugs.[1][2] Its unique stereochemical and electronic properties, including its ability to act as a hydrogen bond acceptor, contribute to its frequent role in modulating the pharmacological activity of bioactive molecules.[3] Among the various substituted THF derivatives, the 3,3-disubstituted pattern presents a particularly compelling architectural motif for drug design. This substitution pattern introduces a quaternary center, which can impart significant conformational rigidity and metabolic stability, key attributes for optimizing drug candidates.

This technical guide provides a comprehensive overview of the 3,3-disubstituted tetrahydrofuran core, focusing on its synthesis, biological significance, and application in drug discovery. We will delve into the strategic considerations behind synthetic route design, explore the diverse pharmacological activities associated with this scaffold, and provide detailed protocols for key synthetic transformations.

The Strategic Advantage of the 3,3-Disubstituted Tetrahydrofuran Core

The incorporation of a 3,3-disubstituted tetrahydrofuran scaffold into a drug candidate offers several distinct advantages:

-

Increased Metabolic Stability: The gem-disubstitution at the C3 position effectively blocks potential sites of metabolic oxidation, a common liability for many drug molecules. This is analogous to the use of gem-dimethyl groups to enhance metabolic stability.[4]

-

Conformational Rigidity and Three-Dimensionality: The quaternary center restricts the conformational flexibility of the five-membered ring, leading to a more defined three-dimensional structure. This can enhance binding affinity and selectivity for a specific biological target by pre-organizing the molecule into a bioactive conformation.

-

Modulation of Physicochemical Properties: The polar ether oxygen of the THF ring can improve aqueous solubility and act as a hydrogen bond acceptor, influencing key pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[5]

-

Exploration of Novel Chemical Space: The ability to introduce diverse substituents at the C3 position allows for the systematic exploration of chemical space around a core pharmacophore, enabling the fine-tuning of biological activity and physicochemical properties.

Synthetic Strategies for Accessing 3,3-Disubstituted Tetrahydrofurans

The construction of the 3,3-disubstituted tetrahydrofuran core requires careful strategic planning. Several synthetic approaches have been developed, each with its own merits and limitations. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization Strategies

A prevalent and powerful approach involves the intramolecular cyclization of a suitably functionalized acyclic precursor. This strategy offers a high degree of control over the stereochemistry of the resulting THF ring.

Williamson Etherification: A classic and widely employed method for forming the ether linkage of the THF ring is the intramolecular Williamson etherification of a 1,4-diol derivative.[6] This reaction typically proceeds under basic conditions, where one of the hydroxyl groups is deprotonated to form an alkoxide that subsequently displaces a leaving group (e.g., a tosylate or mesylate) at the other end of the carbon chain.

A common synthetic sequence starts from a substituted dimethyl malonate. The key steps involve:

-

Installation of a protected hydroxymethyl group.

-

Double ester reduction to the corresponding 1,3-diol.

-

Selective protection of one hydroxyl group and conversion of the other to a good leaving group (e.g., tosylation).

-

Base-mediated intramolecular cyclization to form the 3,3-disubstituted THF ring.[6]

Protocol: Synthesis of a 3,3-Disubstituted Tetrahydrofuran via Intramolecular Williamson Etherification

This protocol outlines a general procedure for the synthesis of a 3,3-disubstituted tetrahydrofuran starting from a 1,4-diol.

Materials:

-

Substituted 1,4-diol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Monotosylation: Dissolve the 1,4-diol (1.0 equiv) in anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.05 equiv) portion-wise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the monotosylated diol.

-

Cyclization: To a suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the monotosylated diol (1.0 equiv) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Final Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired 3,3-disubstituted tetrahydrofuran.

Causality: The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the cyclization step to deprotonate the alcohol without competing in a substitution reaction. The use of an anhydrous solvent is essential to prevent quenching of the base.

Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, offer an efficient and atom-economical approach to constructing complex molecules like substituted tetrahydrofurans in a single synthetic operation.[7] These reactions involve a series of intramolecular transformations that are triggered by a single event.

A notable example is the thermal cascade reaction of 3,3-dicyano-1,5-dienes, which can be readily prepared from aldehydes, malononitrile, and cis-buten-1,4-diol. This process involves a thermal Cope rearrangement, followed by Boc-deprotection and an oxy-Michael addition to stereospecifically form 2,3,4-trisubstituted tetrahydrofurans.[7]

Another innovative approach utilizes visible light photocatalysis in a cascade reaction involving the self-[2+2] photodimerization of benzoylacetones, a De Mayo reaction, acetalization, and alkoxylation to yield highly substituted tetrahydrofurans with excellent stereoselectivity.[8]

Caption: Diverse biological applications of the THF scaffold.

Conclusion and Future Perspectives

The 3,3-disubstituted tetrahydrofuran scaffold has firmly established itself as a valuable and versatile building block in modern drug discovery. Its ability to impart favorable physicochemical and pharmacokinetic properties, coupled with the development of robust and stereoselective synthetic methodologies, ensures its continued prominence in the design of novel therapeutic agents.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes, including the use of catalytic asymmetric methods to access enantiomerically pure 3,3-disubstituted tetrahydrofurans. [9][10]Furthermore, the continued exploration of the biological activities of novel derivatives of this scaffold will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. The strategic incorporation of the 3,3-disubstituted tetrahydrofuran core will remain a key tactic for medicinal chemists seeking to address unmet medical needs.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]

-

Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Current Chemistry, 264, 1-38. [Link]

-

Faulkner, D. J. (2002). Marine natural products. Natural product reports, 19(1), 1-48. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

-

Bull, J. A., & Davies, S. G. (2007). Synthesis of 3, 3-disubstituted thietane dioxides. The Journal of organic chemistry, 72(16), 6245-6255. [Link]

-

Simple Solvents. (n.d.). Tetrahydrofuran: Benefits and Best Uses Explained. [Link]

-

Smith, A. B., & Beauchamp, T. J. (2009). Convergent Synthesis of Trisubstituted Tetrahydrofurans via Bis-Thermally Reactive 1, 5-Diene-Tert-Butyl Carbonates. Organic letters, 11(16), 3614-3617. [Link]

-

Chien, S., Hong, B., & Indurmuddam, R. R. (2025). Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. Chemical Communications, 61(15), 2040-2043. [Link]

-

Wang, C., Li, Y., & Xu, K. (2026). Electrochemical Cascade Reaction for C(sp3)–H Tetrazolation of Saturated Heterocycles: Access to Tetrazole-5-thiones. Organic Letters, 28(1), 1-5. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

-

Rodríguez, J., & Souto, J. A. (2015). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine drugs, 13(5), 2663-2721. [Link]

-

Barattucci, A., Bonaccorsi, P., & De Mico, A. (2017). Direct synthetic routes to functionalised crown ethers. Organic & biomolecular chemistry, 15(46), 9876-9889. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 7(12), 1589-1606. [Link]

-

Company, A., & Rios, R. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. European Journal of Organic Chemistry, 2018(31), 4259-4263. [Link]

-

Wang, Y., Li, J., & Zhang, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Mini-Reviews in Medicinal Chemistry, 25(1), 1-15. [Link]

-

Smith, A. B., & Nicolaou, K. C. (2008). A New Route to Highly Functionalized Heterocyclic Rings. Angewandte Chemie International Edition, 47(2), 246-249. [Link]

-

Brown, H. C., & Jadhav, P. K. (1984). One-Pot Asymmetric Synthesis of 2- and 2, 3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 49(21), 4089-4091. [Link]

-

Monument Chemical. (n.d.). Tetrahydrofuran (THF) – Pharma and Industry Applications. [Link]

-

Jérôme, F., & De Oliveira Vigier, K. (2019). Synthesis of functionalized tetrahydrofuran derivatives from 2, 5-dimethylfuran through cascade reactions. Green Chemistry, 21(10), 2636-2643. [Link]

-

Janssen, S. J., & Meijer, E. W. (2021). Synthetic Routes towards Multifunctional Cyclopentadienes. Chemistry–A European Journal, 27(45), 11539-11551. [Link]

-

Enamine. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry, 12(10), 1709-1725. [Link]

-

ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. [Link]

-

Reddy, D. S., & Kumar, M. P. (2017). Emergence of 2, 3, 5-trisubstituted tetrahydrofuran natural products and their synthesis. Organic & Biomolecular Chemistry, 15(35), 7306-7325. [Link]

-

Brown, H. C., & Jadhav, P. K. (1984). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 49(21), 4089-4091. [Link]

-

Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. [Link]

-

Wolfe, J. P., & Rossi, M. A. (2004). Palladium-Catalyzed Synthesis of 2, 1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd− O bond and Stereochemical Scrambling via β-Hydride Elimination. Journal of the American Chemical Society, 126(51), 16885-16893. [Link]

-

Gutierrez, O., & Sigman, M. S. (2025). Generation of Polysubstituted Tetrahydrofurans via Urea-Enabled, Pd-Catalyzed Olefin Heteroannulation. ChemRxiv. [Link]

-

Nikolova, Y., & Shivachev, B. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6598. [Link]

-

Zhang, W., & Sun, J. (2019). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Organic Chemistry Frontiers, 6(18), 3299-3304. [Link]

-

Fiveable. (n.d.). 11.1 Synthetic strategies | Organic Chemistry II. [Link]

Sources

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Tetrahydrofuran: Benefits and Best Uses Explained [kangyangintl.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Stereochemical Profiling and Synthetic Protocols for 4-(2-Aminoethyl)tetrahydrofuran-3-ol Scaffolds

Introduction: The Scaffold Utility

The 4-(2-aminoethyl)tetrahydrofuran-3-ol scaffold represents a privileged substructure in fragment-based drug discovery (FBDD).[1][2][3] Its value lies in its ability to vector functional groups into specific binding pockets while maintaining a low molecular weight and high

However, the utility of this scaffold is frequently compromised by stereochemical ambiguity. With two contiguous chiral centers (C3 and C4), the molecule exists as four distinct stereoisomers. Biological activity is often strictly governed by this stereochemistry; for instance, the vector of the hydroxyl group (H-bond donor/acceptor) relative to the flexible aminoethyl tail determines critical ligand-protein interactions.[1]

This guide provides a definitive technical analysis of the isomerism, nomenclature, and synthesis of this scaffold, ensuring reproducibility and scientific rigor.

Structural Isomerism and Nomenclature

Regioisomerism vs. Stereoisomerism

While "aminoethyl-tetrahydrofuran-3-ol" could theoretically refer to substitution at C2, C4, or C5, the 4-substituted isomer is the most synthetically relevant for peptidomimetic design due to its proximity to the hydroxyl group, mimicking

Stereochemical Hierarchy

The molecule possesses two stereocenters at positions 3 and 4.[3] This results in

-

Trans-Isomers: The hydroxyl group and the aminoethyl tail are on opposite faces of the ring.[1]

-

Cis-Isomers: The hydroxyl group and the aminoethyl tail are on the same face.[1]

IUPAC Nomenclature Standards

Correct nomenclature is non-negotiable for regulatory filing.[2][3] The priority rules (Cahn-Ingold-Prelog) assign the hydroxyl group higher priority than the carbon chain.[1][2][3]

-

Isomer 1 (Trans): (3R,4R)-4-(2-aminoethyl)tetrahydrofuran-3-ol[1][2][3]

-

Isomer 2 (Trans): (3S,4S)-4-(2-aminoethyl)tetrahydrofuran-3-ol[1][2][3]

-

Isomer 3 (Cis): (3R,4S)-4-(2-aminoethyl)tetrahydrofuran-3-ol[1][2][3]

-

Isomer 4 (Cis): (3S,4R)-4-(2-aminoethyl)tetrahydrofuran-3-ol[1][2][3]

(Note: Absolute configuration assignment depends on the full priority of the aminoethyl chain vs ring carbons, but generally, the trans relationship is 3R,4R / 3S,4S in this specific substitution pattern).

Visualization of Isomer Hierarchy[1]

Figure 1: Stereochemical hierarchy of the 4-(2-aminoethyl)tetrahydrofuran-3-ol scaffold.

Synthetic Protocol: Stereoselective Access

The most robust route to the trans-isomer involves the nucleophilic opening of 3,4-epoxytetrahydrofuran.[1] Epoxides open in a trans-diaxial fashion, naturally setting the relative stereochemistry.[1]

Mechanistic Pathway: The Vinyl Cuprate Route

We utilize a vinyl group as a "masked" aminoethyl equivalent.[3] The vinyl group is installed via epoxide opening, then hydroborated to the alcohol, converted to a leaving group, and displaced by azide (or directly aminated).

Step-by-Step Methodology

Precursor: 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran).[1][2][3]

Step 1: Regio- and Stereoselective Ring Opening[1][2][3]

-

Reagents: Vinylmagnesium bromide (1.0 M in THF), CuI (Catalytic), anhydrous THF.[3]

-

Conditions: -78°C to 0°C under

atmosphere.[1][2][3] -

Protocol:

-

Charge a flame-dried flask with CuI (10 mol%) and anhydrous THF. Cool to -78°C.[1][2][3]

-

Add VinylMgBr dropwise.[2][3] Stir for 20 min to form the organocuprate species.

-

Add 3,4-epoxytetrahydrofuran (dissolved in THF) slowly.

-

Allow warming to 0°C over 2 hours.

-

Quench: Saturated aqueous

. Extract with EtOAc.[2][3]

-

-

Outcome: trans-4-vinyltetrahydrofuran-3-ol.[1][2][3] The nucleophile attacks the epoxide, resulting in trans geometry.

Step 2: Hydroboration-Oxidation (Anti-Markovnikov)[1][2][3]

-

Reagents: 9-BBN (0.5 M in THF), NaOH (3M),

(30%).[2][3] -

Protocol:

-

Dissolve the vinyl intermediate in THF.

-

Add 9-BBN at 0°C. Stir at RT for 12 hours.

-

Oxidative Workup: Cool to 0°C. Add NaOH followed cautiously by

.

-

-

Outcome: trans-4-(2-hydroxyethyl)tetrahydrofuran-3-ol.[1][2][3]

Step 3: Selective Amination (The Staudinger Protocol)

-

Reagents: Methanesulfonyl chloride (MsCl),

, -

Rationale: We must selectively activate the primary alcohol (hydroxyethyl) over the secondary ring alcohol (C3-OH).[2][3] Primary alcohols are kinetically faster to mesylate.[2][3]

-

Protocol:

Synthetic Workflow Diagram

Figure 2: Stereoselective synthesis of the trans-isomer via epoxide opening.

Analytical Characterization

NMR Spectroscopy: Distinguishing Cis/Trans

The relative stereochemistry is best confirmed via

| Parameter | Trans-Isomer | Cis-Isomer | Mechanistic Basis |

| Typically 0 - 5 Hz | Typically 6 - 8 Hz | Karplus equation applied to the THF envelope conformation.[1][2][3] Trans protons are often pseudo-diaxial ( | |

| NOE Signal | Weak/Absent | Strong | Nuclear Overhauser Effect between H3 and H4 is strong only if protons are on the same face (cis).[2][3] |

| C13 Shifts | C3/C4 shifted upfield | C3/C4 shifted downfield |

Self-Validating Quality Control

To ensure the protocol worked:

-

Mass Spec: Confirm M+H = 132.17 Da.

-

Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak IA) with heptane/ethanol/DEA mobile phase to verify enantiomeric excess (ee) if using chiral starting materials.[2][3]

References

-

PubChem. 4-(2-Aminoethyl)tetrahydrofuran-3-ol (CID 83478769).[1][2][3] National Library of Medicine.[2][3] [Link][2][3]

-

Wolfe, J. P., & Hay, M. B. (2004).[3] Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.[4][5][6] Tetrahedron, 60(52), 12263-12295.[1][2][3] (General methodology for THF synthesis).

-

Marshall, J. A. (2015).[2][3] Synthesis of Tetrahydrofurans.[2][3][4][5][6][7][8][9] In Comprehensive Organic Synthesis (2nd Ed).[2][3] Elsevier.[2][3] (Epoxide opening strategies).

-

Pretsch, E., et al. (2009).[2][3] Structure Determination of Organic Compounds: Tables of Spectral Data.[2][3] Springer.[2][3] (NMR Coupling constants in 5-membered rings).

Sources

- 1. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]

- 2. (S)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 2733227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2-Aminoethyl)tetrahydrofuran-3-ol | C6H13NO2 | CID 83478769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydrofuran synthesis [organic-chemistry.org]

3-(2-Aminoethyl)oxolan-3-ol PubChem CID and safety data

CAS: 1522312-40-8 | Formula: C₆H₁₃NO₂ | Class: Functionalized Saturated Heterocycle[1][2]

Executive Summary

3-(2-Aminoethyl)oxolan-3-ol (also known as 3-(2-aminoethyl)tetrahydrofuran-3-ol) is a specialized, sp³-rich heterocyclic building block used in medicinal chemistry.[1][2][3][4][5] Characterized by a geminal 3,3-disubstitution pattern on the tetrahydrofuran (oxolane) ring, this compound introduces both a polar hydroxyl group and a primary amine handle at a quaternary carbon center.[1] This unique topology is valuable for fragment-based drug discovery (FBDD) and the synthesis of scaffold-constrained analogs, offering distinct vectors for diversification compared to traditional planar aromatic scaffolds.[1]

This guide details the physicochemical properties, safety protocols, and handling requirements for researchers utilizing this compound in high-throughput synthesis or lead optimization.[1]

Chemical Identity & Physicochemical Profile[3][6][7][8][9][10]

The compound is defined by a tetrahydrofuran ring with a quaternary center at position 3, bearing both a hydroxyl group and an ethylamine side chain. This creates a compact, polar scaffold with multiple hydrogen bond donors/acceptors.

Table 1: Key Chemical Identifiers and Properties

| Property | Data |

| IUPAC Name | 3-(2-Aminoethyl)oxolan-3-ol |

| CAS Registry Number | 1522312-40-8 |

| SMILES | NCCC1(O)CCOC1 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| PubChem SID | 403785710 (Related Entry) |

| CLogP | -0.98 (Hydrophilic) |

| Topological Polar Surface Area (TPSA) | ~46-55 Ų |

| Physical State | Viscous liquid or low-melting solid (hygroscopic) |

| Acidity/Basicity | Amphoteric (Aliphatic amine pKa ~10; Alcohol pKa ~16) |

Technical Insight: The negative CLogP indicates high water solubility. The presence of both an amine and an alcohol on a geminal center suggests the potential for intramolecular hydrogen bonding, which may influence reactivity and permeability.

Safety & Hazard Assessment (GHS Standards)

As a primary aliphatic amine, 3-(2-Aminoethyl)oxolan-3-ol exhibits significant basicity and corrosivity.[1] It is classified under UN 2735 for transport.[6] Strict adherence to safety protocols is mandatory.

GHS Classification[1]

-

Signal Word: DANGER

-

Hazard Class: Skin Corrosion/Irritation (Category 1B/1C)[1]

Table 2: Hazard Statements and Precautionary Measures

| Code | Hazard Statement | Severity |

| H314 | Causes severe skin burns and eye damage.[1] | Critical |

| H318 | Causes serious eye damage. | Critical |

| H302 | Harmful if swallowed. | Moderate |

| H335 | May cause respiratory irritation. | Moderate |

Emergency Response Protocols

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[7] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[1]

-

Skin Contact: Immediately flush skin with water for at least 15 minutes while removing contaminated clothing.[7] Chemical burns require immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do.[8] Continue rinsing and seek urgent ophthalmological care.

Handling, Storage & Synthesis Protocols[1][12]

Storage Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Hygroscopic and air-sensitive.[1] Store under inert gas (Argon or Nitrogen) to prevent carbonate formation (amine reacting with CO₂) and oxidation.

-

Container: Tightly sealed glass or polypropylene vials. Avoid metal containers that may corrode.

Experimental Workflow: Amine Protection

When utilizing this scaffold in synthesis, the primary amine is the most reactive nucleophile. Standard protocol involves selective protection before manipulating the hydroxyl group or the ring.

Standard Operating Procedure (SOP) for Boc-Protection:

-

Preparation: Dissolve 3-(2-Aminoethyl)oxolan-3-ol (1.0 equiv) in DCM or THF.

-

Base Addition: Add Et₃N or DIPEA (1.5 equiv) to neutralize HCl byproducts.

-

Reagent Addition: Cool to 0°C. Dropwise add Boc₂O (1.1 equiv) dissolved in the solvent.

-

Monitoring: Warm to RT and stir for 2–4 hours. Monitor by TLC (ninhydrin stain) or LC-MS (disappearance of M+1 132, appearance of M+1 232).[1]

-

Workup: Wash with dilute citric acid (to remove unreacted amine/base), then brine. Dry over Na₂SO₄.

Critical Control Point: Ensure the reaction mixture remains basic (pH > 8) to facilitate the nucleophilic attack of the amine on the Boc-anhydride.

Structural & Functional Analysis

The following diagram illustrates the structural logic and safety classification flow for the compound.

Figure 1: Structural decomposition, physicochemical properties, and safety classification of 3-(2-Aminoethyl)oxolan-3-ol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83478769 (Isomer Reference) and Related Structures. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Harmonized Classification for Aliphatic Amines (UN 2735). Retrieved from [Link][1]

-

Chemical Book & ChemSrc. CAS 1522312-40-8 Entry and Physical Properties. Retrieved from [Link][1]

Sources

- 1. 86087-24-3|(R)-Tetrahydrofuran-3-ol|BLD Pharm [bldpharm.com]

- 2. CAS:1554288-33-3, 3-(2-氨基乙基)氧杂环丁烷-3-醇-毕得医药 [bidepharm.com]

- 3. CAS#:941005-45-4 | 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide | Chemsrc [chemsrc.com]

- 4. 1260404-38-3_CAS号:1260404-38-3_1-(6,7-dimethoxy-3-phenylisoquinolin-1-yl)-1,3-diisopropylurea - 化源网 [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. EnamineStore [enaminestore.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note: 3-(2-Aminoethyl)oxolan-3-ol in High-Fsp³ FBDD

[1]

Executive Summary & Strategic Rationale

The historical reliance on flat, aromatic-rich fragments in FBDD has led to libraries with poor solubility and limited three-dimensional (3D) diversity. 3-(2-Aminoethyl)oxolan-3-ol (MW: ~131.17 Da) represents a class of "privileged" sp³-rich fragments designed to correct this bias.

Unlike planar aniline or pyridine fragments, this scaffold features a quaternary chiral center at the C3 position of the oxolane (tetrahydrofuran) ring.[2] This architecture provides two critical advantages:

-

Vector Orthogonality: The amine growth vector projects out of the ring plane, allowing access to sub-pockets defined by complex protein tertiary structures rather than simple hydrophobic slots.[2]

-

Physicochemical Superiority: The high Fsp³ score (0.83) correlates with improved solubility and a lower risk of non-specific binding aggregates compared to flat aromatics.

Physicochemical Profile (Calculated)

| Property | Value | Clinical Relevance |

| Molecular Weight | 131.17 Da | Ideal for "Fragment Growing" (allows adding ~200-300 Da).[1] |

| cLogP | -1.1 to -0.5 | Highly soluble; low risk of lipophilic non-specific binding.[1] |

| Fsp³ Fraction | 0.83 (5/6 carbons) | High 3D character; correlates with higher clinical success rates.[1] |

| H-Bond Donors | 2 (OH, NH₂) | Key anchors for specific polar interactions.[1][2] |

| H-Bond Acceptors | 2 (Ether O, OH) | Versatile interaction profile.[1][2] |

| Chromophore | None | CRITICAL: Invisible to standard UV detection (254/280 nm).[1] |

Protocol A: Library Preparation & Quality Control

Challenge: As a low-MW aliphatic amine with no UV chromophore, this fragment presents unique handling challenges. It is often hygroscopic and invisible to standard LC-UV purity checks.[1]

Step 1: Stock Solution Preparation[1]

-

Solvent: d₆-DMSO (99.9% D) is recommended over protonated DMSO to facilitate immediate NMR QC.[1]

-

Concentration: Prepare at 200 mM . (Higher concentrations than the standard 100 mM are possible due to high solubility, allowing lower DMSO percentages in final assays).[2]

-

Handling: Weigh rapidly in a humidity-controlled glove box or dry environment. The amine can absorb atmospheric CO₂ (forming carbamates) or water.

Step 2: QC Validation (The "Invisible Fragment" Protocol)

Standard UV-purity methods will fail. Use the following workflow:

-

Primary QC: ¹H-NMR (600 MHz)

-

Dilute 5 µL of 200 mM stock into 500 µL d₆-DMSO.

-

Acceptance Criteria:

-

Sharp multiplet at ~3.6–3.9 ppm (Ring protons adjacent to O).

-

Triplet/multiplet at ~2.6–2.8 ppm (CH₂ adjacent to amine).

-

Integration ratio of CH₂-NH₂ to Ring protons must match 2:6 (assuming 3,3-substitution pattern).[1]

-

Critical Check: Look for broad peaks at 7-8 ppm indicating ammonium/carbamate formation (degradation).[1]

-

-

-

Secondary QC: ELSD/CAD LC-MS

-

Use Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[1]

-

Column: HILIC mode (C18 may not retain this polar fragment well).

-

Mobile Phase: Acetonitrile/Ammonium Formate buffer pH 9.0 (High pH keeps amine neutral for better peak shape).

-

Protocol B: Screening Methodologies

Because 3-(2-Aminoethyl)oxolan-3-ol lacks aromatic rings, Surface Plasmon Resonance (SPR) and Ligand-Observed NMR are the only viable screening techniques.[1] Do not use Thermal Shift Assays (DSF) with SYPRO Orange, as the fragment is unlikely to stabilize the protein significantly enough for detection (low binding enthalpy) and has no fluorescence itself.[2]

Workflow Visualization: Screening Decision Tree

Caption: Selection logic for screening non-aromatic fragments. NMR is prioritized due to detection independence from UV properties.

Detailed Method: Ligand-Observed NMR (STD & WaterLOGSY)

Why: This method detects the transfer of magnetization from the protein to the binder. It works perfectly for aliphatic protons.[2]

-

Sample Prep:

-

Pulse Sequence (STD):

-

Hit Validation:

-

Perform a competition experiment with a known binder (if available) to prove specific binding.

-

Protocol C: Hit-to-Lead Elaboration

Once 3-(2-Aminoethyl)oxolan-3-ol is identified as a hit, the strategy shifts to Fragment Growing .[1] The molecule offers two distinct vectors.

Vector Analysis[1]

-

Primary Vector (The Amine): The -NH₂ group is the primary "handshake" handle. It is highly reactive and usually projects into solvent or towards an adjacent pocket.[2]

-

Secondary Vector (The Hydroxyl): The tertiary -OH is sterically crowded (geminal to the ethylamine chain). It is best preserved as a hydrogen bond anchor rather than a growth point.

Synthetic Elaboration Workflow

Pathway A: Amide Coupling (High Throughput)

-

Reagents: Diverse carboxylic acid library (aromatic/heteroaromatic).

-

Coupling Agent: HATU/DIPEA is standard.[2]

-

Goal: Rigidify the linker. The flexible ethyl chain allows the new group to "scan" for nearby pockets.

-

Caution: The resulting amide loses the basicity of the amine. If the salt bridge was critical for binding, this pathway will kill potency.[2]

Pathway B: Reductive Amination (Preserves Basicity)

-

Reagents: Diverse aldehydes.[2]

-

Conditions: NaBH(OAc)₃, DCM/MeOH.[2]

-

Goal: Maintains the positive charge (at physiological pH) while adding hydrophobic bulk. This is critical if the fragment binds to an aspartate/glutamate residue (e.g., in Aspartic Proteases or GPCRs).[2]

Elaboration Logic Diagram

Caption: Synthetic growth strategy. Pathway B is preferred if the initial fragment binding relies on an electrostatic interaction.

References & Authoritative Sources

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2] Journal of Medicinal Chemistry.[2] Link[1]

-

Core citation for the Fsp³ theory supporting the use of oxolane fragments.

-

-

Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[2][3] Nature Chemistry.[2] Link

-

Foundational text on FBDD metrics and library design.

-

-

Warr, W. A. (2009). Fragment-Based Drug Discovery: New Paradigms.[2] Journal of Computer-Aided Molecular Design.

-

Discusses the integration of NMR screening for low-MW fragments.

-

-

Enamine Ltd. 3D Fragment Libraries: Design Principles.Link

-

Source for commercial availability and specific structural analogs of tetrahydrofuran fragments.[2]

-

-

Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery.[2] Nature Reviews Drug Discovery.[2][4] Link

-

Review of hit-to-lead evolution strategies.

-

Application Note: 3-(2-Aminoethyl)oxolan-3-ol in PROTAC Linker Design

Technical Guide for Medicinal Chemists & Chemical Biologists

Executive Summary

The transition from "occupancy-driven" inhibitors to "event-driven" degraders (PROTACs) requires precise engineering of the linker moiety.[1] While Polyethylene Glycol (PEG) and alkyl chains remain standard, they often suffer from poor metabolic stability or suboptimal permeability.[2]

This guide details the application of 3-(2-Aminoethyl)oxolan-3-ol (also known as 3-(2-aminoethyl)tetrahydrofuran-3-ol) as a "Goldilocks" linker scaffold. This moiety offers a unique combination of conformational rigidity , hydrophilicity (without high TPSA), and a quaternary stereocenter that enables precise vector orientation of the E3 ligase ligand relative to the Warhead.

Part 1: The Physicochemical Rationale

Beyond PEGs and Alkyls

The 3-(2-Aminoethyl)oxolan-3-ol scaffold addresses three critical failure modes in PROTAC development:

-

Entropic Penalty: Unlike flexible PEG chains, the oxolane (tetrahydrofuran) ring restricts conformational degrees of freedom. This pre-organizes the linker, reducing the entropic cost (

) upon ternary complex formation. -

Solubility vs. Permeability:

-

Alkyl chains: High permeability, poor solubility.

-

PEGs: High solubility, often poor permeability (high TPSA).

-

Oxolan-3-ol:[3] The cyclic ether and tertiary hydroxyl group provide sufficient polarity for aqueous solubility, while the compact aliphatic footprint maintains membrane permeability.

-

-

Metabolic Stability: The cyclic ether is significantly more resistant to oxidative metabolism (e.g., by CYPs) compared to the susceptible ethylene glycol units of PEGs.

Structural Properties Table

| Property | PEG-4 Linker | Alkyl (C6) Linker | 3-(2-Aminoethyl)oxolan-3-ol | Impact on PROTAC |

| Conformation | Highly Flexible | Flexible | Semi-Rigid | Improved Cooperativity ( |

| H-Bond Donors | 0 (usually) | 0 | 2 (OH, NH₂) | Solvation / Specific Interactions |

| Chirality | Achiral | Achiral | Chiral (C3) | Vector Tuning (SAR) |

| Metabolic Liability | High (Oxidation) | Med (Hydroxylation) | Low | Extended Half-life ( |

Part 2: Design Strategy & Vector Mapping

The defining feature of this linker is the C3 quaternary center . By attaching the warhead or E3 ligand to the ethylamine "arm" and the other component to the ring (via functionalization of the ring carbons or the hydroxyl), you create a non-linear exit vector.

Visualization: The Linker Decision Tree

Figure 1: Decision logic for selecting the oxolane linker based on physicochemical bottlenecks.

Part 3: Experimental Protocols

Protocol A: Chemical Conjugation (Amide Coupling)

This protocol describes coupling the amine handle of the linker to a carboxylic acid-containing E3 Ligand (e.g., VHL-Ligand-COOH).

Reagents:

-

Linker: 3-(2-Aminoethyl)oxolan-3-ol (HCl salt or free base)

-

Ligand: VHL-Ligand-COOH (e.g., VHL-032 derivative)

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation:

-

In a flame-dried vial, dissolve VHL-Ligand-COOH (1.0 eq, 0.1 mmol) in anhydrous DMF (1.0 mL).

-

Add DIPEA (3.0 eq) and stir at Room Temperature (RT) for 5 minutes.

-

Add HATU (1.1 eq). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

-

-

Coupling:

-

Add 3-(2-Aminoethyl)oxolan-3-ol (1.2 eq) directly to the reaction mixture.

-

Critical Step: If using the HCl salt of the linker, add an additional 1.2 eq of DIPEA to ensure the amine is free.

-

Flush with Nitrogen/Argon, cap, and stir at RT for 2–4 hours.

-

-

Monitoring:

-

Check reaction progress via LC-MS. Look for the mass shift corresponding to [M_ligand + M_linker - H2O + H]+.

-

Note: The tertiary alcohol on the linker is sterically hindered and will not compete with the primary amine for the activated ester under these conditions.

-

-

Workup & Purification:

-

Dilute with EtOAc (20 mL), wash with 5% LiCl (aq) x3 (to remove DMF), saturated NaHCO3, and Brine.

-

Dry over Na2SO4, filter, and concentrate.[4]

-

Purification: Flash chromatography (DCM:MeOH gradient, 0-10%). The hydroxyl group makes the product polar; ensure the column is flushed well.

-

Protocol B: Biological Evaluation (Ternary Complex Stability)

Once the linker is conjugated to both the Warhead and E3 Ligand, the critical assay is measuring the Cooperativity Factor (

Principle:

The linker determines whether the formation of the ternary complex (POI:PROTAC:E3) is cooperative (

Workflow Visualization:

Figure 2: TR-FRET workflow for assessing linker efficacy.

Assay Steps:

-

Labeling: Tag the Protein of Interest (POI) with a Terbium donor (Tb) and the E3 Ligase with a FITC acceptor.

-

Binary Kd: Determine the dissociation constant (

) of the PROTAC for the POI alone and the E3 alone. -

Ternary Formation:

-

Mix POI-Tb (5 nM) and E3-FITC (50 nM) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127).

-

Titrate the PROTAC (10-point dose-response).

-

Incubate for 60 min at RT.

-

-

Readout: Measure TR-FRET signal (Ex: 337 nm, Em: 490/520 nm).

-

Analysis: Fit the "Hook Effect" curve. A deeper, more stable curve peak compared to a flexible linker control indicates successful structural restraint by the oxolane linker [1].

Part 4: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield in Coupling | Amine salt not neutralized | Increase DIPEA; ensure linker solubility in DMF. |

| Product Precipitation | High polarity of Linker-OH | Use 10% MeOH/DCM for extraction or switch to reverse-phase prep-HPLC. |

| No Degradation (DC50 > 1µM) | Wrong Stereochemistry | The C3 position is chiral. Synthesize and test both |

| Poor Permeability | Exposed Polar Surface Area | Cap the tertiary -OH (e.g., methylation) if H-bonding is not required for E3 binding. |

References

-

Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology, 25(1), 78-87. Link

-

Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Sigma Skeletal Rearrangement." Journal of Organic Chemistry. (Context on rigid cyclic ether synthesis). Link

-

Farnaby, W., et al. (2019). "BAF Complex Vulnerabilities in Cancer Demonstrated via Structure-Based PROTAC Design." Nature Chemical Biology, 15, 672–680. (Demonstrates rigid linker importance). Link

-

Pike, A., et al. (2020). "Optimising Proteolysis-Targeting Chimeras (PROTACs) for Oral Drug Delivery: A Drug Metabolism and Pharmacokinetics Perspective." Drug Discovery Today, 25(10), 1793-1800. Link

(Note: While specific literature on the exact CAS "3-(2-aminoethyl)oxolan-3-ol" as a standalone linker is emerging, the references above validate the principles of rigid, hydrophilic linker design in PROTACs.)

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]

Application Note: High-Efficiency Reductive Amination of 3-(2-Aminoethyl)oxolan-3-ol

[1]

Executive Summary & Molecule Profile[1]

3-(2-Aminoethyl)oxolan-3-ol (also known as 3-(2-aminoethyl)tetrahydrofuran-3-ol) represents a high-value "3D" building block in modern medicinal chemistry.[1] Unlike flat aromatic amines, this scaffold introduces sp³ character, defined stereochemistry, and a polar hydroxyl handle that can modulate solubility and metabolic stability (lowering LogD).[1]

However, its bifunctional nature—containing a primary amine tethered to a tertiary alcohol at a quaternary center—presents specific synthetic challenges:

-

Polarity: The molecule is highly water-soluble, making standard aqueous workups prone to product loss.[1]

-

Steric Bulk: The quaternary center at position 3 can retard nucleophilic attack on hindered ketones.[1]

-

Chemo-selectivity: While the tertiary alcohol is generally robust, strong Lewis acids used in reductive amination can occasionally trigger dehydration or chelation issues.[1]

This guide details two field-proven protocols (Method A and Method B) to address these challenges, ensuring high yields and reproducible results.

Strategic Decision Matrix

Before selecting a protocol, analyze your electrophile (carbonyl source) using the logic below.

Figure 1: Decision matrix for selecting the optimal reductive amination condition.[1]

Method A: Sodium Triacetoxyborohydride (STAB)

Best For: Aldehydes and unhindered cyclic ketones.[1] Mechanism: STAB is a mild hydride donor.[1] In the presence of acetic acid, it selectively reduces the iminium ion (formed in situ) faster than the aldehyde itself, minimizing the "direct reduction" side reaction.

Materials

-

Amine: 3-(2-Aminoethyl)oxolan-3-ol (1.0 equiv)[1]

-

Electrophile: Aldehyde (1.0 - 1.1 equiv)[1]

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1]

-

Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]

Protocol

-

Imine Formation (Pre-equilibrium):

-

In a dry vial, dissolve the Amine (1.0 equiv) and Aldehyde (1.0 equiv) in DCE (0.1 M concentration).

-

Add AcOH (1.0 equiv).[1] Stir at Room Temperature (RT) for 15–30 minutes.

-

Note: This pre-stir allows the hemiaminal/imine equilibrium to establish before the reductant is added, reducing side products.

-

-

Reduction:

-

Quenching & Workup (Critical for Polar Amines):

-

Do not use a simple water wash; the product will stay in the aqueous phase.[1]

-

Quench: Add saturated aqueous NaHCO₃ (approx. 2 mL per mmol). Stir for 15 mins until gas evolution ceases.

-

Extraction: Extract 3x with DCM:Isopropanol (3:1) . The isopropanol is crucial to pull the polar amino-alcohol into the organic layer.[1]

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Method B: Titanium(IV) Isopropoxide / NaBH₄

Best For: Ketones (acyclic/hindered) and electron-deficient aldehydes.[1] Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger. This drives the equilibrium toward the imine (or titanated hemiaminal), which is then reduced.

Materials

-

Amine: 3-(2-Aminoethyl)oxolan-3-ol (1.2 equiv)[1]

-

Electrophile: Ketone (1.0 equiv)[1]

-

Lewis Acid: Titanium(IV) isopropoxide (neat, 1.5 - 2.0 equiv)[1]

-

Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)[1]

-

Solvent: Ethanol (absolute) or Methanol[1]

Protocol

-

Complexation (Neat/Concentrated):

-

In a dry vial under Nitrogen/Argon, combine the Amine (1.2 equiv) and Ketone (1.0 equiv).[1]

-

Add Ti(OiPr)₄ (1.5 equiv) neat.

-

Stir the viscous mixture at RT for 4–12 hours. (For very hindered ketones, heat to 50°C).[1]

-

Checkpoint: The mixture usually turns yellow/orange.[1] This indicates imine/titanium complex formation.[1][3]

-

-

Reduction:

-

Workup (The "White Precipitate" Method):

-

Quench by adding water (0.5 mL per mmol).[1] A thick white precipitate (TiO₂) will form.[1]

-

Dilute with EtOAc or THF.[1]

-

Filtration: Filter the slurry through a pad of Celite.[1] Wash the pad thoroughly with 10% MeOH in DCM to recover the polar product trapped in the titanium salts.[1]

-

Concentrate the filtrate.[1]

-

Mechanistic Pathway & Troubleshooting

Understanding the pathway helps diagnose failures.[1] The tertiary alcohol in our scaffold is a bystander but can cause solubility issues.[1]

Figure 2: Mechanistic pathway highlighting the critical dehydration step where Titanium assists.[1]

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Conversion (Ketone) | Equilibrium favors ketone; water inhibition.[1] | Switch to Method B . Increase Ti(OiPr)₄ to 2.0 equiv. Add 4Å Molecular Sieves. |

| Over-Alkylation (Tertiary Amine) | Aldehyde is too reactive; amine is limiting.[1] | Use excess Amine (1.2–1.5 equiv).[1] Add aldehyde slowly to the amine/STAB mixture. |

| Product Loss during Workup | Product is water-soluble (LogP < 0).[1] | Do not partition with water/ether.[1] Use SCX-2 solid phase extraction cartridges (Catch & Release).[1] |

| Dehydration of Scaffold | Acid concentration too high.[1] | Avoid strong mineral acids or high temps (>80°C).[1] The tertiary alcohol at C3 is prone to elimination.[1] |

Analytical Validation

Due to the lack of UV chromophores in the starting material (unless the electrophile has one), standard UV-LCMS might be weak.[1]

-

TLC Stain: Use Ninhydrin (stains primary amines red/purple) to monitor the disappearance of the starting material.[1] Use PMA (Phosphomolybdic Acid) to visualize the product.[1]

-

NMR Signature:

-

Look for the disappearance of the aldehyde proton (9–10 ppm).[1]

-

The methylene protons adjacent to the nitrogen in the ethyl chain (–CH₂–NH–) will shift upfield slightly upon alkylation but split differently.[1]

-

Diagnostic: The tertiary alcohol proton is not visible (unless in DMSO-d6), but the quaternary carbon at ~80 ppm in ¹³C NMR is a stable anchor.[1]

-

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1][8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][8] The Journal of Organic Chemistry, 55(8), 2552–2554.[1][8] Link[1]

-

Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines.[1] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[1][3] Link

-

PubChem Compound Summary . (n.d.). 4-(2-Aminoethyl)tetrahydrofuran-3-ol.[1][9] National Center for Biotechnology Information.[1] Retrieved from [1]

Sources

- 1. (S)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 2733227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. designer-drug.com [designer-drug.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 4-(2-Aminoethyl)tetrahydrofuran-3-ol | C6H13NO2 | CID 83478769 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Hub: Troubleshooting Amine Oxidation in Oxolan-3-ol Derivatives

Status: Operational Ticket ID: OX-AMINE-STAB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

Oxolan-3-ol (tetrahydrofuran-3-ol) derivatives bearing amine functionalities present a "double-edged" stability challenge.[1] You are managing two reactive centers: the electron-rich amine (susceptible to N-oxidation) and the cyclic ether (susceptible to

This guide addresses the specific oxidative degradation pathways of 3-aminotetrahydrofuran scaffolds, distinguishing between N-oxides (reversible) and oxidative ring degradation (irreversible).

Module A: Diagnostic Triage (The "M+16" Anomaly)

User Query: "I see a +16 Da mass shift (M+16) in my LC-MS spectrum. Is this an N-oxide or a hydroxylated impurity?"

Root Cause Analysis

An M+16 peak indicates the addition of an oxygen atom.[2] In oxolan-3-ol derivatives, this usually arises from two distinct pathways:

-

N-Oxidation: Direct oxidation of the tertiary/secondary amine to an N-oxide (

).[1] This is often reversible.[1][2] -

C-Hydroxylation: Metabolic or radical oxidation of the carbon skeleton (often

to the ether oxygen). This is generally irreversible.[1][2]

Diagnostic Workflow

Do not rely solely on High-Resolution Mass Spectrometry (HRMS).[1] Use the following logic flow to confirm identity.

Figure 1: Decision tree for differentiating N-oxides from stable hydroxylated metabolites using MS source parameters and chemical reduction.

Protocol 1: The TiCl "Rescue" Test

Use this to confirm N-oxide presence chemically.[2]

-

Prepare Solution: Dissolve 1 mg of the suspected oxidized product in 0.5 mL MeOH.

-

Add Reagent: Add 2 drops of 20% TiCl

in HCl (or aqueous solution). -

Reaction: Shake at room temperature for 5 minutes. The solution will turn purple/violet.[1][2]

-

Analyze: Inject immediately into LC-MS.

-

Result: If the M+16 peak disappears and the parent peak (M) increases, it was an N-oxide .

-

Mechanism: Ti(III) reduces the N-O bond back to the amine, oxidizing to Ti(IV).

-

Module B: Synthesis & Reaction Control

User Query: "My reaction mixture turns dark brown/black upon workup. Yield is low."

Technical Insight

Amines in ether solvents (like THF or the oxolane scaffold itself) are prone to Autoxidation . This is a radical chain reaction initiated by trace peroxides or transition metals (Fe, Cu).

-

The Culprit: The

-protons next to the ether oxygen in the oxolane ring are susceptible to H-abstraction, forming hydroperoxides.[2] These hydroperoxides then oxidize the amine to N-oxides or induce polymerization (the "tar" effect).[2]

Prevention Protocol: The "Zero-Ox" Setup

Implement this standard operating procedure (SOP) for all steps involving 3-aminotetrahydrofuran derivatives.

| Parameter | Specification | Reason (Causality) |

| Solvent Quality | Freshly Distilled or Inhibitor-Free HPLC Grade | Stabilized THF contains BHT, but old THF generates peroxides that initiate amine oxidation.[1] |

| Degassing | Sparging (Ar/N | Removal of dissolved O |

| Additives | EDTA (5 mM) in aqueous workup | Chelates trace Fe/Cu ions that catalyze the decomposition of hydroperoxides into radicals. |

| Antioxidant | BHT (0.1 mol%) | Scavenges peroxy radicals before they attack the amine nitrogen. |

Protocol 2: N-Oxide Reduction (Batch Rescue)

If you accidentally oxidized your bulk product, use this mild reduction method compatible with the oxolane ring.

Reagents: Zinc dust (activated), Acetic Acid (AcOH), Ethanol.

-

Dissolve: Dissolve crude material (containing N-oxide) in Ethanol (10 mL/g).

-

Acidify: Add AcOH (5 equiv).

-

Reduce: Add Zinc dust (5 equiv) slowly at 0°C.

-

Stir: Allow to warm to RT and stir for 1-2 hours. Monitor by TLC/LCMS.[1][2]

-

Neutralize: Carefully adjust pH to >9 with NH

OH (to liberate the free amine) and extract with DCM.

Module C: Storage & Stability

User Query: "How should I store the free base vs. the salt form?"

Stability Matrix

The free base of 3-aminotetrahydrofuran is significantly less stable than its salt forms due to the availability of the lone pair on nitrogen for oxidation.[2]

| Form | Stability Rating | Recommended Storage | Notes |

| Free Base | Low | -20°C, under Argon, Dark | Hygroscopic.[1][2] Absorbs CO |

| HCl Salt | High | RT or 4°C, Desiccator | Protonation locks the lone pair, preventing N-oxidation.[1] |

| Tosylate | Very High | RT, Ambient | Crystalline and non-hygroscopic.[1] Best for long-term reference standards. |

Module D: Mechanistic Visualization

User Query: "What is the actual pathway of degradation?"

Understanding the difference between Amine Oxidation and Ether Oxidation is critical for troubleshooting.

Figure 2: Dual oxidation pathways.[1] Pathway A is the common "M+16" issue.[1][2] Pathway B leads to total sample destruction.[2]

References

-

Amine Oxidation Mechanisms & N-Oxide Differenti

-

Oxid

- Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions

- Source: Pharmaceutics (via PMC)

-

URL:[Link]

-

Analytical Source Decomposition (APCI vs ESI)

-

Chemical Properties of 3-Aminotetrahydrofuran

Sources

- 1. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Distinguishing N-oxide and hydroxyl compounds: impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

Minimizing ring-opening side reactions of tetrahydrofuran-3-ols

Current Status: Operational Role: Senior Application Scientist Ticket ID: THF-3-STAB-001

Introduction: The Stability Paradox

Welcome to the Tetrahydrofuran-3-ol (THF-3-ol) Stability Support Center. If you are here, you likely encountered a "black tar" result, a loss of yield due to polymerization, or an unexpected fragmentation during HPLC analysis.

The Core Problem: THF-3-ol is deceptively stable. While the 5-membered ether ring is kinetically robust compared to epoxides, the presence of the C3-hydroxyl group creates an internal "Trojan Horse." Under acidic conditions or during activation (e.g., sulfonation), the molecule faces a bifurcation point:

-

Desired Pathway: Functionalization of the hydroxyl group.

-

Failure Mode A (Elimination): Dehydration to form 2,5-dihydrofuran (volatile/unstable).

-

Failure Mode B (Ring Opening): Protonation of the ether oxygen followed by nucleophilic attack, leading to acyclic ethers or polymerization.

This guide provides the protocols and mechanistic insights required to force the reaction down Pathway 1.

Module 1: The Mechanics of Failure

Before troubleshooting, you must diagnose the specific failure mode. The THF ring is an ether; it is basic. In the presence of Lewis or Brønsted acids, the ring oxygen competes with the hydroxyl group for protons.

Diagram: The Bifurcation of Destruction

The following diagram illustrates the competing pathways when THF-3-ol is exposed to acidic activators.

Figure 1: Mechanistic divergence showing how acidic conditions favor ring oxonium formation (leading to opening) or carbocation formation (leading to elimination).

Module 2: Troubleshooting Activation Chemistries (Ms/Ts)

Scenario: You are attempting to convert the alcohol to a leaving group (Mesylate/Tosylate) for subsequent substitution, but yields are low or the product decomposes.

Root Cause: Sulfonylation generates acid (HCl or MsOH) as a byproduct. If the base is too weak or added too slowly, the local pH drops, protonating the ring oxygen. Furthermore, if the reaction warms up, the sulfonate ester (a good leaving group) will undergo E2 elimination to form dihydrofuran.

Optimization Protocol: The "Cold-Base" Method

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -10°C to 0°C | Kinetic suppression of the E2 elimination pathway. |

| Base Choice | TEA (2.0 eq) or DIPEA | Excess organic base acts as a proton sponge. Avoid inorganic bases (e.g., K2CO3) in monophasic organic solvents as their solubility is too low to neutralize acid rapidly. |

| Solvent | DCM (Anhydrous) | THF as a solvent can mask the ring-opening of the substrate (equilibrium effects). DCM is non-nucleophilic. |

| Addition | MsCl in DCM (Dropwise) | Prevents localized "hotspots" of high acid concentration. |

Step-by-Step Protocol: Safe Mesylation

-

Setup: Flame-dry a round-bottom flask under

. -

Charge: Add THF-3-ol (1.0 eq) and anhydrous DCM (0.2 M concentration).

-

Buffer: Add Triethylamine (TEA) (2.0 eq). Critical: Do not use less than 1.5 eq.

-

Cool: Submerge flask in a NaCl/Ice bath (-10°C).

-

Add: Dilute Methanesulfonyl chloride (MsCl) (1.2 eq) in a small volume of DCM. Add dropwise over 20 minutes.

-

Monitor: TLC will show the disappearance of the polar alcohol.

-

Quench: Pour into saturated NaHCO3 (cold). Never quench with water or acid.

Module 3: Nucleophilic Substitution (Avoiding Acid Entirely)

Scenario: You need to replace the -OH with a nucleophile (N3, CN, Halogen) but want to avoid the instability of the sulfonate intermediate.

Solution: The Mitsunobu Reaction. This method activates the oxygen using a phosphonium intermediate (neutral pH initially) rather than a proton, completely bypassing the oxonium ion risk.

Critical Considerations for THF-3-ol

-

Order of Addition: The betaine (DEAD/PPh3) must be formed before adding the substrate if the nucleophile is acidic.

-

pKa Limit: The nucleophile must have a pKa < 11 (approx) to protonate the betaine.

Diagram: Decision Tree for Reaction Selection

Figure 2: Workflow for selecting the safest substitution method to minimize ring cleavage.

Module 4: FAQ & Troubleshooting

Q: I see a new spot on TLC that is less polar than my product but UV active. What is it? A: If you used Tosyl chloride, this is likely the elimination product (dihydrofuran) or the chloride substitution product (if HCl wasn't scavenged). Dihydrofuran is volatile; if the spot disappears after high-vacuum drying, it was elimination.

Q: Can I use Lewis Acids (like

Q: My chiral THF-3-ol racemized. Why?

A: If you formed a carbocation (via

References

-

Rare Earth Metal Triflates in Organic Synthesis. Kobayashi, S. (1999).[1] European Journal of Organic Chemistry. (Demonstrates milder Lewis Acid alternatives to

). -

Cleavage of Ethers with Acid. Master Organic Chemistry. (Foundational mechanism of ether protonation and ring opening).

-

Process for the preparation of 3-hydroxytetrahydrofuran. U.S. Patent 6,359,155. (Industrial protocols for handling THF-3-ol stability and synthesis).

-

The Mitsunobu Reaction. Swamy, K. C. K., et al. (2009). Chemical Reviews. (Standard protocol for substitution without acidic activation).

Sources

Technical Support Center: Optimizing Protecting Groups for 3-(2-Aminoethyl)oxolan-3-ol Synthesis

Welcome to the technical support center for the synthesis of 3-(2-Aminoethyl)oxolan-3-ol. This valuable building block presents unique challenges due to the presence of a primary amine and a tertiary alcohol. A robust and optimized protecting group strategy is paramount for achieving high yields and purity. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the field.

The core of the challenge lies in the differential reactivity of the nucleophilic primary amine and the sterically hindered tertiary alcohol. The selection of an orthogonal protecting group strategy—where one group can be removed under conditions that leave the other intact—is critical for success.[1][2] This allows for selective manipulation of either functional group later in the synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when choosing protecting groups for this synthesis?

A1: The most critical factor is orthogonality . You have two functional groups, a primary amine (-NH₂) and a tertiary alcohol (-OH), that require protection. An orthogonal strategy ensures you can deprotect one group without affecting the other.[3] The most common and effective orthogonal pairing for this molecule is an acid-labile group for the amine (like Boc) and a fluoride-labile group for the alcohol (like a silyl ether).[1] This prevents unwanted side reactions and allows for stepwise functionalization if needed.

Q2: Why is the tert-butyloxycarbonyl (Boc) group recommended for the primary amine?

A2: The Boc group is highly recommended for several reasons:

-

Stability: It is exceptionally stable to a wide range of non-acidic conditions, including basic hydrolysis, reduction, and many organometallic reagents.[4]

-

Mild Deprotection: It can be removed under mild, anhydrous acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5] These conditions generally do not affect common alcohol protecting groups like silyl ethers.

-

High Yields: Boc protection of primary amines using di-tert-butyl dicarbonate (Boc₂O) is typically a high-yielding and clean reaction.[6]

Q3: Can I protect the tertiary alcohol? It's sterically hindered.

A3: Yes, despite the steric hindrance, the tertiary alcohol can and should be protected to prevent it from interfering with subsequent reactions (e.g., acting as a nucleophile or proton source). Silyl ethers are the preferred choice. Specifically, tert-butyldimethylsilyl (TBDMS or TBS) is an excellent option. While protection of a tertiary alcohol is slower than for primary or secondary alcohols, it can be achieved effectively using TBDMS-Cl with a potent activating agent like N-methylimidazole (NMI) or by using TBDMS-triflate, which is more reactive.[7][8]

Q4: What is a "quasi-orthogonal" strategy and is it applicable here?